Late-stage halogenation to access nevirapine's core poses safety hazards and regioisomeric impurities. CAPIC (CAS 133627-45-9) is the non-substitutable intermediate that eliminates these issues.
Procure CAPIC for scalable, compliant NNRTI synthesis.
3-Amino-2-chloro-4-methylpyridine (CAS: 133627-45-9), widely known in industrial chemistry as CAPIC, is a highly functionalized pyridine building block defined by its precise 2-chloro, 3-amino, and 4-methyl substitution pattern. Commercially, it is most recognized as the critical, non-substitutable intermediate in the synthesis of nevirapine, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. Beyond its legacy in antiviral manufacturing, the compound offers a unique combination of a nucleophilic amine, a cross-coupling-ready ortho-halogen, and a sterically active methyl group. This trifunctional nature makes it an elite precursor for synthesizing complex tricyclic scaffolds, such as dipyridodiazepinones and pyrrolopyridines, where precise regiocontrol during cyclization is paramount for downstream pharmaceutical efficacy and process yield [2].
Attempting to substitute 3-Amino-2-chloro-4-methylpyridine with simpler or isomeric building blocks invariably leads to severe synthetic bottlenecks or total loss of end-product efficacy. Using des-methyl analogs like 3-amino-2-chloropyridine fails to provide the critical steric bulk required for target binding in NNRTI applications, rendering the resulting APIs biologically inactive [1]. Conversely, attempting to build the exact CAPIC substitution pattern from cheaper precursors, such as 2-amino-4-methylpyridine or 3-amino-4-methylpyridine, introduces hazardous and low-yielding steps into the manufacturing route. For instance, late-stage nitration to introduce the 3-amino group suffers from poor regioselectivity (yielding problematic mixtures of 3- and 5-substituted isomers) and poses documented thermochemical run-away risks at scale [2]. Consequently, direct procurement of the fully functionalized CAPIC scaffold is essential for ensuring both process safety and API fidelity.
The synthesis of the 3-amino-2-chloro-4-methylpyridine motif from simpler precursors like 2-amino-4-methylpyridine requires a nitration step followed by reduction and chlorination. Industrial process analyses demonstrate that this nitration is highly non-selective, yielding problematic mixtures of 3-nitro and 5-nitro intermediates that require extensive chromatographic separation [1]. Furthermore, this reaction pathway carries a documented thermochemical hazard with severe potential for thermal 'run-away' during large-scale batch processing [1]. Procuring the pre-synthesized 3-Amino-2-chloro-4-methylpyridine completely bypasses this dangerous bottleneck, delivering 100% regiochemical purity at the 3-position and eliminating the need for hazardous energetic reagents in the manufacturing facility.
| Evidence Dimension | Regiochemical purity and process safety |
| Target Compound Data | 100% regiochemical purity (pre-installed 3-amino group); zero nitration hazard |
| Comparator Or Baseline | 2-Amino-4-methylpyridine (requires nitration yielding mixed 3-nitro/5-nitro isomers and thermal run-away risk) |
| Quantified Difference | Elimination of off-target nitration waste and removal of critical thermal run-away hazards |
| Conditions | Industrial-scale batch synthesis of dipyridodiazepinone precursors |
Bypassing the non-selective nitration step is critical for process chemists to ensure scalable safety, maximize yield, and avoid costly downstream purification.
In the development of dipyridodiazepinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 4-methyl group provided by 3-Amino-2-chloro-4-methylpyridine is structurally non-negotiable. Structure-activity relationship (SAR) studies comparing nevirapine analogs reveal that the methyl group engages in critical hydrophobic interactions within the HIV-1 reverse transcriptase binding pocket [1]. When the des-methyl comparator (3-amino-2-chloropyridine) is used as the starting material, the resulting des-methyl dipyridodiazepinone exhibits a drastic reduction in binding affinity, often >10-fold lower than the methylated counterpart [1]. Therefore, the specific 4-methyl substitution on this precursor is an absolute requirement for achieving therapeutic potency in this compound class.
| Evidence Dimension | Antiviral binding affinity (IC50 / Ki) of downstream API |
| Target Compound Data | High affinity (nanomolar IC50) for HIV-1 reverse transcriptase (via nevirapine scaffold) |
| Comparator Or Baseline | 3-Amino-2-chloropyridine (yields des-methyl API with >10-fold loss in affinity) |
| Quantified Difference | >10-fold preservation of target binding affinity due to the 4-methyl group |
| Conditions | in vitro HIV-1 reverse transcriptase inhibition assays |
For pharmaceutical procurement, substituting this compound with a cheaper des-methyl analog will result in a biologically inactive final product, making the exact CAPIC structure mandatory.
An alternative synthetic approach to the CAPIC scaffold involves the selective mono-chlorination of 3-amino-4-methylpyridine. However, process patents highlight that achieving selective chlorination at the 2-position without over-chlorinating the ring or oxidizing the sensitive amine requires highly controlled, aggressive conditions (such as H2O2 in concentrated HCl) [1]. Even under optimized conditions, competitive side reactions limit the isolated yield and complicate the impurity profile of the final API precursor [1]. By directly sourcing 3-Amino-2-chloro-4-methylpyridine, manufacturers avoid the yield penalties and complex purification workflows associated with late-stage pyridine halogenation.
| Evidence Dimension | Synthetic steps and impurity profile |
| Target Compound Data | Pre-installed 2-chloro handle ready for immediate cross-coupling or SNAr |
| Comparator Or Baseline | 3-Amino-4-methylpyridine (requires harsh H2O2/HCl chlorination prone to over-reaction) |
| Quantified Difference | Avoidance of a low-yielding halogenation step and associated polychlorinated impurities |
| Conditions | API precursor preparation for Buchwald-Hartwig or SNAr amination |
Purchasing the pre-chlorinated building block streamlines the synthetic route, significantly reducing the burden of impurity tracking and purification in cGMP manufacturing.
As the foundational building block for nevirapine and next-generation NNRTIs, this compound provides the exact regiochemistry needed for the dual amination/cyclization sequence while supplying the critical 4-methyl group for target binding [1].
The orthogonal reactivity of the 2-chloro and 3-amino groups makes it an ideal starting material for constructing pyrrolopyridine and imidazopyridine scaffolds used in advanced oncology and immunology kinase inhibitor programs [2].
In organometallic research and process optimization, CAPIC serves as a highly functionalized model substrate for developing new palladium- or nickel-catalyzed Buchwald-Hartwig and Suzuki-Miyaura coupling conditions, avoiding the impurity profiles generated by late-stage halogenation of simpler precursors [3].
Corrosive;Irritant